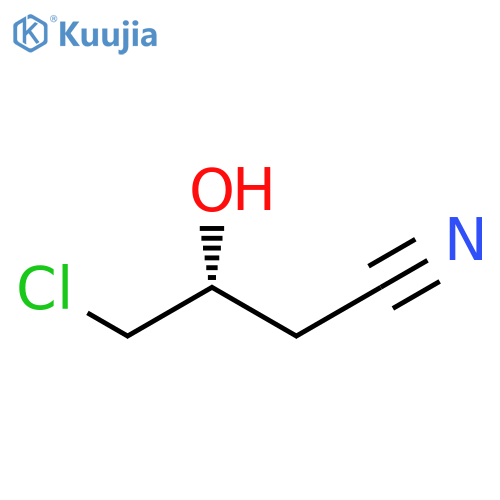

A new enzymic synthesis of (R)-γ-chloro-β-hydroxybutyronitrile

,

Tetrahedron,

1994,

50(41),

11821-26